![molecular formula C5H12N2O2S B3039575 N-methylpyrrolidine-3-sulfonamide CAS No. 1206969-08-5](/img/structure/B3039575.png)
N-methylpyrrolidine-3-sulfonamide
Overview
Description
“N-methylpyrrolidine-3-sulfonamide” is an organic compound with the chemical formula C5H12N2O2S . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including N-methylpyrrolidine-3-sulfonamide, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A specific synthetic strategy for NHTf-substituted pyrrolidines, which could be applicable to N-methylpyrrolidine-3-sulfonamide, involves four high-yielding steps from the corresponding aldehydes: reductive amination, hydrogenolysis, sulfonamide synthesis, and N-Boc deprotection .Molecular Structure Analysis
The molecular structure of N-methylpyrrolidine-3-sulfonamide is characterized by a five-membered pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The structure also includes a sulfonamide group, which is a common feature in many bioactive compounds .Chemical Reactions Analysis
Pyrrolidine derivatives, including N-methylpyrrolidine-3-sulfonamide, can undergo various chemical reactions. The pyrrolidine ring can be functionalized or constructed from different precursors . The sulfonamide group can also participate in various reactions, contributing to the compound’s bioactivity .Physical And Chemical Properties Analysis
N-methylpyrrolidine-3-sulfonamide hydrochloride has a molecular weight of 200.69 . Its melting point is between 167-168 degrees Celsius .Scientific Research Applications
Precursors for Drug Candidates: Sulfonimidates serve as valuable intermediates for synthesizing sulfoximine and sulfonimidamide drug candidates. Researchers explore their potential in developing novel therapeutic agents .
Chiral Templates: The stereogenic sulfur center in sulfonimidates allows them to act as chiral templates. Asymmetric syntheses can utilize this property, making them essential in drug development .
Polymer Synthesis
Sulfonimidates find applications beyond drug discovery:
- Polymer Building Blocks : Researchers have used sulfonimidates as building blocks to access alternative sulfur(VI) compounds. For instance, they play a role in creating poly(oxothiazene) polymers and thionylphosphazene monomers and polymers .
Alkyl Transfer Reagents
Sulfonimidates exhibit interesting reactivity under specific conditions:
Acid Sensitivity: Sulfonimidates are labile under acidic conditions, making them useful as alkyl transfer reagents to acids, alcohols, and phenols. Levchenko noted this property back in 1967 .
Temperature Sensitivity: Elevated temperatures can lead to sulfonimidate decomposition, converting them into sulfonamides over time. However, this property has been harnessed creatively in polymer synthesis .
Biological Activities
While not directly related to N-methylpyrrolidine-3-sulfonamide, pyrrolidine alkaloids (which share the pyrrolidine ring) have shown various biological activities:
Mechanism of Action
Target of Action
N-methylpyrrolidine-3-sulfonamide (NPS) is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine derivatives have been reported to interact with a variety of targets, including enzymes, receptors, and ion channels . For instance, some pyrrolidine derivatives have been found to interact with estrogen receptor α (ERα) and casein kinase 1 (CK1) receptors .
Mode of Action
The interaction of pyrrolidine derivatives with their targets often involves binding to the active site of the target protein, leading to changes in the protein’s function . For example, certain pyrrolidine derivatives have been found to act as antagonists of ERα, inhibiting the receptor’s activity .
Biochemical Pathways
Pyrrolidine derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . These activities include antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological effects .
Pharmacokinetics
The physicochemical properties of a compound, such as its molecular weight and solubility, can influence its pharmacokinetic properties . NPS has a molecular weight of 200.69 , which is within the range considered favorable for oral bioavailability.
Result of Action
Given the wide range of biological activities associated with pyrrolidine derivatives , it is likely that NPS could have diverse effects at the molecular and cellular level.
Action Environment
It is known that environmental factors can affect the behavior of sulfonamides, a class of compounds to which nps belongs . For instance, the presence of sulfonamides in the environment has been associated with the potential spread of antimicrobial resistance .
Future Directions
Pyrrolidine derivatives, including N-methylpyrrolidine-3-sulfonamide, have shown promise in drug discovery due to their versatile scaffold and wide range of biological activities . Future research could focus on exploring the potential applications of these compounds in treating various diseases, as well as optimizing their synthesis and improving their physicochemical properties .
properties
IUPAC Name |
N-methylpyrrolidine-3-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S/c1-6-10(8,9)5-2-3-7-4-5/h5-7H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZNQMKEGGNNSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1CCNC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methylpyrrolidine-3-sulfonamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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